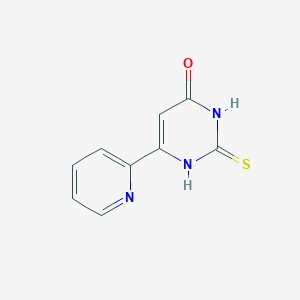

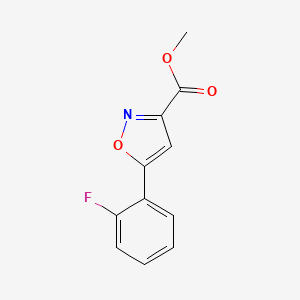

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester

Übersicht

Beschreibung

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is a synthetic compound . It is widely used in the field of neuroscience research.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including this compound, involves various methods of synthetic strategies . For instance, one protocol involves the condensation of aryl-1,2-diamine with benzyl in EtOH and a phosphate-based catalyst such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) .Molecular Structure Analysis

The molecular structure of this compound includes a quinoxaline core, which is a heterocyclic compound containing nitrogen .Chemical Reactions Analysis

Quinoxaline derivatives undergo various chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline and its derivatives, including 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester, are explored for their significant biomedical applications. These compounds are known for their antimicrobial, anti-inflammatory, and anticancer properties. Quinoxaline derivatives serve as key scaffolds in drug development due to their ability to interact with various biological targets. Their versatility enables modifications that lead to new therapeutic agents with improved efficacy and reduced toxicity (Pereira et al., 2015). Additionally, the synthesis of bioactive quinoxaline-containing sulfonamides highlights the diverse biomedical activities these compounds can exhibit, emphasizing their potential in developing advanced therapeutic agents against a wide variety of diseases (Irfan et al., 2021).

Quinoxaline Derivatives in Materials Science

Quinoxaline derivatives are also pivotal in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with potential applications in electronic devices, luminescent elements, and photoelectric conversion elements. These derivatives are essential for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient phosphorescent OLEDs and materials for nonlinear optical applications. The structural flexibility of quinoxaline derivatives enables the design of compounds with tailored electronic and luminescent properties, making them suitable for various optoelectronic applications (Lipunova et al., 2018).

Quinoxaline Derivatives in Biological Studies

The role of quinoxaline derivatives extends to biological studies, where their properties can be utilized to understand and modulate biological processes. The ability of these compounds to serve as corrosion inhibitors or participate in biological pathways highlights their potential in biological and environmental research. Understanding the interaction mechanisms of quinoxaline derivatives with biological systems can lead to the discovery of novel bioactive compounds and the development of new strategies for disease treatment and prevention (Verma et al., 2020).

Zukünftige Richtungen

Quinoline and its derivatives, including 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities .

Eigenschaften

IUPAC Name |

benzyl 3,7-dimethylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-8-9-15-16(10-12)20-17(13(2)19-15)18(21)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHALBSLJAJSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415374.png)

![1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415377.png)

![7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415378.png)

![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)